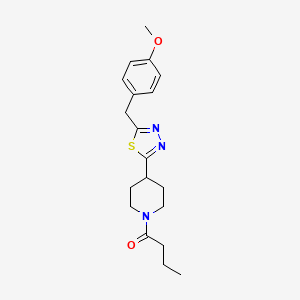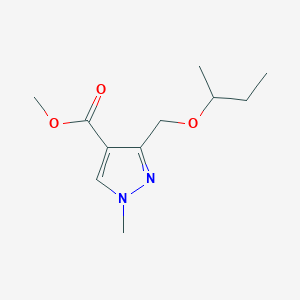![molecular formula C18H12ClN3OS B2653630 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477493-37-1](/img/structure/B2653630.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Some benzimidazole derivatives have shown combined antiparasitic and antioxidant activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure . The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with various free radicals through several possible reaction pathways .Physical And Chemical Properties Analysis
Benzimidazole derivatives have diverse physical and chemical properties. For example, some are strong electron donor molecules that can be used for n-type doping .Mécanisme D'action
The exact mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is its versatility. It can be used in a wide range of experimental systems, including in vitro cell culture models and in vivo animal models. However, one of the main limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new anticancer therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.
Méthodes De Synthèse
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 5-chlorothiophene-2-carboxylic acid chloride. The resulting intermediate is then reacted with 3-aminophenylboronic acid to yield this compound.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-16-9-8-15(24-16)18(23)20-12-5-3-4-11(10-12)17-21-13-6-1-2-7-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMICRAWHDJGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)



![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/no-structure.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2653560.png)
![2-Chloro-N-[5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-yl]propanamide](/img/structure/B2653561.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653563.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653564.png)
![3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2653566.png)
![Tert-butyl (2S)-2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]propanoate](/img/structure/B2653568.png)